Cymiazole

Description

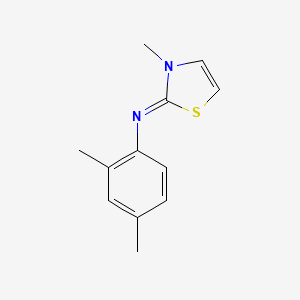

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-9-4-5-11(10(2)8-9)13-12-14(3)6-7-15-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAUPYJCVKNAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C2N(C=CS2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058143 | |

| Record name | Cymiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61676-87-7 | |

| Record name | Cymiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61676-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cymiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061676877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cymiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-methyl-3H-thiazol-2-ylidene)-2,5-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYMIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XR6MQQ6BK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Interactions of Cymiazole with Octopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cymiazole, a formamidine acaricide, exerts its parasiticidal effects by targeting the octopamine receptor (OAR) system in invertebrates. This technical guide provides an in-depth analysis of the mechanism of action of this compound on octopamine receptors, drawing upon available data for the closely related and pharmacologically similar compound, amitraz, as a proxy. This compound, like other formamidines, acts as an agonist at these G-protein coupled receptors (GPCRs), leading to the disruption of normal neurological function in target pests. This guide details the downstream signaling pathways, presents quantitative data on receptor activation, and provides comprehensive experimental protocols for the assays used to characterize these interactions.

Introduction to this compound and Octopamine Receptors

This compound is a potent acaricide used in veterinary medicine to control ticks and mites. Its mode of action is centered on the octopamine receptor, a critical component of the invertebrate nervous system. Octopamine, the invertebrate counterpart to norepinephrine, modulates a wide array of physiological processes, including muscle contraction, learning, and memory. By interfering with octopaminergic signaling, this compound induces a state of hyperexcitation, paralysis, and eventual death in susceptible arthropods.[1]

Octopamine receptors are classified as GPCRs and are broadly categorized into two main types based on their signaling mechanisms:

-

α-adrenergic-like octopamine receptors (OctαR): These receptors are typically coupled to Gq proteins, and their activation leads to an increase in intracellular calcium (Ca²⁺) levels.

-

β-adrenergic-like octopamine receptors (OctβR): These receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).

Mechanism of Action: Agonistic Activity on Octopamine Receptors

Contrary to some initial classifications describing an "antagonistic effect," more definitive scientific evidence indicates that formamidines, including this compound and amitraz, function as agonists at octopamine receptors.[2] This agonistic action mimics the effect of the endogenous ligand, octopamine, leading to the activation of downstream signaling cascades. The resulting physiological disruption is the basis for their pesticidal activity.

Signaling Pathways

The binding of this compound to octopamine receptors initiates a conformational change in the receptor, leading to the activation of associated G-proteins and the subsequent production of second messengers.

This compound-induced octopamine receptor signaling pathways.

Quantitative Analysis of Receptor Activation

Due to a lack of publicly available quantitative data for this compound, this section presents data for the closely related formamidine, amitraz, and its active metabolite, N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF). These values, obtained from functional assays measuring second messenger production, provide a strong indication of the potency of this compound-like compounds on octopamine receptors.

| Compound | Receptor Subtype | Species | Assay Type | EC₅₀ | Reference |

| Amitraz | Octβ2R | Varroa destructor | cAMP Assay | ~10 nM | [3] |

| DPMF | Octβ2R | Varroa destructor | cAMP Assay | ~1 nM | |

| Amitraz | Octα1R | Varroa destructor | Ca²⁺ Assay | ~100 nM | |

| DPMF | Octα1R | Varroa destructor | Ca²⁺ Assay | ~10 nM | |

| Amitraz | PxOA2B2 | Plutella xylostella | cAMP Assay | Agonist activity confirmed |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of compounds like this compound with octopamine receptors.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a non-radiolabeled compound (e.g., this compound) by measuring its ability to displace a known radioligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific octopamine receptor subtype.

Materials:

-

HEK-293 cells transiently or stably expressing the octopamine receptor of interest.

-

Cell membrane preparation from these cells.

-

Radioligand (e.g., [³H]-octopamine or a suitable antagonist like [³H]-yohimbine).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

Workflow:

Workflow for a competitive radioligand binding assay.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular cAMP Measurement

This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP, the second messenger for β-adrenergic-like octopamine receptors.

Objective: To determine the EC₅₀ of this compound for the activation of a β-adrenergic-like octopamine receptor.

Materials:

-

HEK-293 cells expressing the β-adrenergic-like octopamine receptor of interest.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

This compound solutions of varying concentrations.

-

cAMP detection kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay).

-

Plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence).

Procedure:

-

Cell Culture: Seed HEK-293 cells expressing the receptor in a 96- or 384-well plate and grow to confluency.

-

Compound Addition: Remove the culture medium and add varying concentrations of this compound prepared in stimulation buffer.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP response against the logarithm of the this compound concentration. Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

Intracellular Calcium (Ca²⁺) Mobilization Assay

This functional assay measures the ability of a compound to induce an increase in intracellular calcium, the second messenger for α-adrenergic-like octopamine receptors.

Objective: To determine the EC₅₀ of this compound for the activation of an α-adrenergic-like octopamine receptor.

Materials:

-

HEK-293 cells expressing the α-adrenergic-like octopamine receptor of interest.

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound solutions of varying concentrations.

-

Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Culture: Seed HEK-293 cells expressing the receptor in a black, clear-bottom 96- or 384-well plate and grow to confluency.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

-

Baseline Measurement: Measure the baseline fluorescence of the cells in the plate reader.

-

Compound Injection: Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence signal over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular Ca²⁺. Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the logarithm of the this compound concentration and determine the EC₅₀ value.

Conclusion

This compound acts as an agonist on invertebrate octopamine receptors, leading to the activation of distinct downstream signaling pathways depending on the receptor subtype. Its interaction with β-adrenergic-like receptors results in increased cAMP levels, while its activation of α-adrenergic-like receptors leads to elevated intracellular calcium. The quantitative data from the closely related compound amitraz demonstrates a high potency for these receptors. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel compounds targeting the octopamine receptor system for the development of more effective and selective pesticides.

References

- 1. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Cymiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of Cymiazole hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and veterinary medicine.

Introduction

This compound hydrochloride is the hydrochloride salt of this compound, an iminophenyl thiazolidine derivative. It is primarily used as an acaricide in veterinary medicine, particularly for the control of the ectoparasitic mite Varroa destructor in honeybee colonies.[1][2] Its mode of action involves the agonism of octopamine receptors in the nervous system of invertebrates.[1][3] The hydrochloride salt is the preferred form for formulations due to its enhanced solubility and stability.[1]

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a two-step process that involves the formation of the this compound free base followed by its conversion to the hydrochloride salt.

Synthesis of this compound Free Base

The core structure of this compound, an iminophenyl thiazolidine derivative, is synthesized through a condensation reaction. This typically involves the reaction of a 2,4-dimethylphenyl precursor with a thiazole ring system to form the characteristic imine linkage.

A generalized reaction scheme is presented below:

Caption: Generalized Synthesis Workflow for this compound Free Base.

Conversion to this compound Hydrochloride

The this compound free base is subsequently converted to its hydrochloride salt to improve its stability and solubility for formulation purposes. This is achieved by reacting the free base with hydrochloric acid.

Caption: Conversion of this compound Base to this compound Hydrochloride.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound and its hydrochloride salt is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2-imine;hydrochloride | |

| Synonyms | Apitol, Tifatol, Xymiazol | |

| Molecular Formula | C₁₂H₁₅ClN₂S | |

| Molecular Weight | 254.78 g/mol | |

| Physical State | White crystalline powder or liquid | |

| Melting Point (this compound Base) | 120-124 °C | |

| Solubility | Moderately soluble in water; Soluble in ethanol | |

| Stability | Stable over a wide pH range (1-11); Not susceptible to hydrolysis. The hydrochloride salt enhances stability. |

Mechanism of Action: Octopamine Receptor Agonism

This compound hydrochloride exerts its acaricidal effect by acting as an agonist at octopamine receptors in the nervous system of target organisms like the Varroa mite. Octopamine is a key biogenic amine in invertebrates, functioning as a neurotransmitter, neuromodulator, and neurohormone, analogous to norepinephrine in vertebrates.

Octopamine receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist like this compound, the receptor activates a G-protein, which in turn initiates a downstream signaling cascade. This can involve the modulation of intracellular levels of second messengers such as cyclic AMP (cAMP) and calcium ions (Ca²⁺), leading to a variety of physiological and behavioral effects, including increased motility, tremors, and ultimately, paralysis and death of the mite.

Caption: Simplified Octopamine Receptor Signaling Pathway.

Experimental Protocols

Generalized Synthesis of this compound Free Base

-

Reaction Setup: A reaction vessel is charged with a suitable solvent (e.g., toluene, ethanol).

-

Addition of Reactants: The 2,4-dimethylphenyl precursor and the thiazole ring system reactant are added to the vessel.

-

Reaction Conditions: The mixture is heated to reflux for a specified period to drive the condensation reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to purification.

-

Purification: Purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Preparation of this compound Hydrochloride

-

Dissolution: The purified this compound free base is dissolved in a suitable organic solvent (e.g., ethanol, isopropanol).

-

Acidification: A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl, HCl in isopropanol) is added dropwise to the solution of the free base with stirring.

-

Precipitation: The this compound hydrochloride salt precipitates out of the solution.

-

Isolation and Purification: The precipitate is collected by filtration, washed with a cold solvent to remove any unreacted starting material, and dried under vacuum to yield the final product. Purity can be assessed by melting point determination and spectroscopic methods.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods for the determination of this compound residues in honey.

-

Instrumentation: A liquid chromatograph equipped with a UV detector.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A mixture of acetonitrile and a dilute aqueous acid solution (e.g., 0.001N HCl) with a salt (e.g., NaCl).

-

Detection: UV detection at 265 nm.

-

Sample Preparation: The sample containing this compound hydrochloride is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

Conclusion

This compound hydrochloride is a significant veterinary pharmaceutical with a well-defined mechanism of action. While the general synthetic pathway is understood, specific, detailed experimental protocols for its industrial production are not publicly available. The information provided in this guide serves as a valuable resource for researchers and professionals in the field, summarizing the key aspects of its synthesis and chemical properties. Further research into optimizing the synthesis and exploring the full range of its pharmacological effects could lead to the development of more effective and targeted veterinary treatments.

References

Toxicological Profile of Cymiazole in Non-target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cymiazole is a formamidine acaricide primarily used in veterinary medicine to control mites and ticks, particularly in livestock and honeybee colonies.[1] Its mode of action involves the agonism of octopamine receptors in the nervous system of target organisms.[1] While effective against target pests, the potential for environmental release necessitates a thorough understanding of its toxicological effects on non-target organisms. This technical guide provides a comprehensive overview of the known toxicological profile of this compound in various non-target species, including mammals, birds, fish, and aquatic invertebrates. The information is presented to facilitate environmental risk assessment and to guide further research in this area.

Mechanism of Action: Octopamine Receptor Agonism

This compound exerts its acaricidal effect by acting as an agonist at octopamine receptors, which are G-protein coupled receptors (GPCRs) found predominantly in invertebrates.[1] Octopamine, the natural ligand for these receptors, functions as a neurotransmitter, neuromodulator, and neurohormone, playing a role analogous to norepinephrine in vertebrates. It is involved in the regulation of various physiological processes, including behavior, heart rate, and carbohydrate metabolism.

As an agonist, this compound mimics the action of octopamine, leading to the overstimulation of octopaminergic pathways. This results in hyperexcitation, paralysis, and eventual death of the target parasite. The primary signaling cascades initiated by the activation of octopamine receptors involve the modulation of intracellular second messengers, namely cyclic adenosine monophosphate (cAMP) and calcium ions (Ca2+).

There are different subtypes of octopamine receptors, which are coupled to different G-proteins (Gq, Gs, and Gi), leading to distinct downstream effects:

-

Gq-protein coupled pathway: Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Gs-protein coupled pathway: This pathway involves the stimulation of adenylyl cyclase (AC), leading to an increase in the intracellular concentration of cAMP.

-

Gi-protein coupled pathway: Conversely, this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

The following diagram illustrates the signaling pathways affected by octopamine receptor agonists like this compound.

Figure 1: Octopamine Receptor Signaling Pathway.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicity data for this compound in various non-target organisms. It is important to note that specific data for many species are limited in the publicly available literature. Where data for this compound is not available, information for the structurally related formamidine pesticide, Amitraz, is provided for comparative purposes, with the understanding that toxicities may differ.

Table 1: Acute Toxicity of this compound and Amitraz to Mammals

| Species | Compound | Route | Vehicle | LD50 (mg/kg bw) | Reference |

| Rat (male) | This compound | Oral | Polyethylene glycol | 725 | [2] |

| Rat (female) | This compound | Oral | Polyethylene glycol | 725 | [2] |

| Rat (male) | This compound | Oral | Carboxymethylcellulose | 2235 | |

| Rat (female) | This compound | Oral | Carboxymethylcellulose | 1242 | |

| Rat (male) | This compound HCl | Oral | Not specified | 1155 | |

| Rat (female) | This compound HCl | Oral | Not specified | 914 | |

| Rat (male/female) | This compound | Dermal | Polyethylene glycol | >3170 | |

| Mouse | This compound | Oral | Polyethylene glycol | 911 | |

| Chinese Hamster | This compound | Oral | Polyethylene glycol | 7100 | |

| Rat | Amitraz | Oral | - | 523-800 | EPA ECOTOX |

| Mouse | Amitraz | Oral | - | 100 | EPA ECOTOX |

Table 2: Acute Toxicity of this compound and Amitraz to Birds

| Species | Compound | LD50 (mg/kg bw) | Toxicity Classification | Reference |

| Japanese quail (Coturnix japonica) | This compound | >1212 | Moderately Toxic | |

| Mallard duck (Anas platyrhynchos) | Amitraz | 1800 | Slightly Toxic | EPA ECOTOX |

| Bobwhite quail (Colinus virginianus) | Amitraz | 7070 | Practically Non-toxic | EPA ECOTOX |

Table 3: Acute Toxicity of this compound and Amitraz to Aquatic Organisms

| Species | Compound | Exposure Duration | EC50/LC50 (mg/L) | Toxicity Classification | Reference |

| Fish (general) | This compound | - | - | Moderately Toxic | |

| Rainbow Trout (Oncorhynchus mykiss) | Amitraz | 96-h | 2.7-4.8 | Highly Toxic | EPA ECOTOX |

| Bluegill Sunfish (Lepomis macrochirus) | Amitraz | 96-h | 1.3 | Highly Toxic | EPA ECOTOX |

| Daphnia magna | Amitraz | 48-h | 0.035 | Very Highly Toxic | EPA ECOTOX |

Table 4: Acute Contact Toxicity of this compound and Amitraz to Honeybees

| Species | Compound | LD50 (µ g/bee ) | Toxicity Classification | Reference |

| Honeybee (Apis mellifera) | This compound | - | Moderately Toxic | |

| Honeybee (Apis mellifera) | Amitraz | 12 | Highly Toxic | EPA ECOTOX |

Experimental Protocols

Standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring the reliability and comparability of toxicological data. The following sections describe the general methodologies for key ecotoxicological experiments relevant to the assessment of this compound.

Acute Oral Toxicity in Birds (based on OECD Guideline 223)

This test is designed to determine the acute oral toxicity (LD50) of a substance to birds.

-

Test Species: Commonly used species include the Japanese quail (Coturnix japonica), Bobwhite quail (Colinus virginianus), and Mallard duck (Anas platyrhynchos).

-

Test Substance Administration: The test substance is administered orally in a single dose, typically via gavage. The substance is often dissolved or suspended in a suitable vehicle (e.g., corn oil, carboxymethylcellulose).

-

Dose Levels: A range of dose levels is used to determine a dose-response relationship. A control group receives only the vehicle.

-

Observation Period: Birds are observed for a period of at least 14 days for signs of toxicity and mortality.

-

Endpoints: The primary endpoint is the LD50, the statistically estimated dose that is lethal to 50% of the test population. Sub-lethal effects, such as changes in behavior, body weight, and food consumption, are also recorded.

Acute Toxicity to Fish (based on OECD Guideline 203)

This test evaluates the acute lethal toxicity of a substance to fish.

-

Test Species: Standard test species include the Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

-

Exposure System: The test can be conducted under static, semi-static, or flow-through conditions.

-

Test Concentrations: Fish are exposed to a series of concentrations of the test substance in water. A control group is maintained in clean water.

-

Exposure Duration: The standard exposure duration is 96 hours.

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.

Acute Immobilisation Test for Daphnia sp. (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates, using Daphnia magna as a representative species.

-

Test Organisms: Neonates (<24 hours old) of Daphnia magna are used.

-

Exposure System: The test is typically conducted under static conditions.

-

Test Concentrations: Daphnids are exposed to a range of concentrations of the test substance in a suitable medium. A control group is included.

-

Exposure Duration: The exposure period is 48 hours.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

Endpoint: The primary endpoint is the EC50, the concentration of the substance that causes immobilisation in 50% of the daphnids within 48 hours.

The following diagram provides a generalized workflow for conducting an acute toxicity test.

Figure 2: Generalized Acute Toxicity Testing Workflow.

Conclusion

The available data indicates that this compound exhibits a moderate level of acute toxicity to a range of non-target organisms, including mammals, birds, and honeybees. Its high toxicity to aquatic invertebrates, as suggested by data on the related compound Amitraz, warrants particular attention in environmental risk assessments, especially in areas where runoff from treated areas into water bodies may occur. The mechanism of action, through the disruption of the octopaminergic system, is specific to invertebrates, which explains the generally lower acute toxicity to vertebrates. However, significant data gaps remain regarding the specific quantitative toxicity of this compound to many non-target species. Further research is needed to generate robust LC50/EC50 values for a wider range of aquatic and terrestrial organisms to allow for a more comprehensive and accurate assessment of the environmental risks associated with the use of this acaricide. The standardized experimental protocols outlined in this guide provide a framework for conducting such studies in a scientifically rigorous and reproducible manner.

References

In Vitro Genotoxic Profile of Cymiazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro genotoxic effects of Cymiazole hydrochloride, an iminophenyl thiazolidine derivative used as an acaricide in veterinary medicine. The document summarizes available quantitative data, details experimental protocols for key genotoxicity assays, and explores potential mechanisms and signaling pathways involved in its genotoxic activity.

Executive Summary

This compound hydrochloride has been evaluated in a battery of in vitro genotoxicity tests with mixed results. While it tested negative in the CHO/HGPRT mutation assay and a cytogenetic study on human lymphocytes, it showed positive or equivocal results in the Ames test, a host-mediated assay in Salmonella typhimurium, a gene and chromosome mutation assay in Saccharomyces cerevisiae, and an in vitro Unscheduled DNA Synthesis (UDS) test in rat hepatocytes[1]. Furthermore, a significant, dose-dependent increase in the frequency of sister chromatid exchange (SCE) has been observed in cultured human peripheral blood lymphocytes exposed to Apitol®, a formulation containing this compound hydrochloride[2][3][4][5]. These findings suggest a potential for genotoxicity that warrants careful consideration. A plausible mechanism for the observed DNA damage is the induction of oxidative stress, a known effect of some structurally related formamidine pesticides.

Quantitative Genotoxicity Data

The available quantitative data on the in vitro genotoxic effects of this compound hydrochloride are summarized below.

Sister Chromatid Exchange (SCE) Assay

A study by Stanimirovic et al. (2005) evaluated the effect of Apitol® (17.5% this compound hydrochloride) on cultured human peripheral blood lymphocytes. The results indicated a statistically significant (p < 0.001) increase in the Mitotic Index (MI), Proliferative Index (PI), and the frequency of Sister Chromatid Exchange (SCE) at all tested concentrations.

| Concentration (mg/mL) | Mitotic Index (MI) (%) | Proliferative Index (PI) | Sister Chromatid Exchange (SCE) Frequency (SCEs/cell) |

| 0.001 | 7.35 ± 0.18 | 1.83 ± 0.01 | 8.19 ± 1.81 |

| 0.01 | 8.31 ± 0.20 | 1.84 ± 0.01 | 8.78 ± 1.80 |

| 0.1 | 12.33 ± 0.25 | 1.88 ± 0.02 | 13.46 ± 1.88 |

Data presented as mean ± standard deviation.

Other In Vitro Genotoxicity Assays

Qualitative results for other key in vitro genotoxicity assays have been reported by the Committee for Veterinary Medicinal Products. Specific quantitative data for these studies are not publicly available.

| Assay | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA100 | With and Without S9 | Mutagenic |

| Host Mediated Assay | Salmonella typhimurium | N/A | Positive or Equivocal |

| Gene and Chromosome Mutation Assay | Saccharomyces cerevisiae | N/A | Equivocal |

| Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | N/A | Positive |

| CHO/HGPRT Mutation Assay | Chinese Hamster Ovary (CHO) cells | N/A | Not Mutagenic |

| In Vitro Cytogenetic Study | Human Lymphocytes | N/A | Not Clastogenic |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Sister Chromatid Exchange (SCE) Assay in Human Lymphocytes

This protocol is based on the study by Stanimirovic et al. (2005).

-

Cell Culture: Whole blood samples from healthy human donors are cultured in RPMI-1640 medium supplemented with fetal bovine serum, phytohemagglutinin, and antibiotics.

-

Treatment: this compound hydrochloride (in the form of Apitol®) is added to the cultures at final concentrations of 0.001, 0.01, and 0.1 mg/mL. A negative control (culture medium) and a positive control are included.

-

BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU) is added to the cultures to a final concentration of 10 µg/mL for two cell cycles (48 hours) to allow for differential staining of sister chromatids.

-

Metaphase Arrest: Colcemid is added to the cultures for the final 2 hours to arrest cells in metaphase.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution (0.075 M KCl), and fixed in methanol:acetic acid (3:1). The cell suspension is then dropped onto clean, cold microscope slides.

-

Differential Staining: The slides are air-dried and stained using the fluorescence-plus-Giemsa (FPG) technique to visualize sister chromatid exchanges.

-

Analysis: At least 100 well-spread second-division metaphases per concentration are scored for the frequency of SCEs. The mitotic and proliferative indices are also determined by analyzing at least 1000 and 200 cells, respectively.

Bacterial Reverse Mutation Assay (Ames Test)

This is a generalized protocol for the Ames test.

-

Bacterial Strains: Salmonella typhimurium strains, such as TA100, which is sensitive to base-pair substitution mutagens, are used.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: The tester strains are exposed to various concentrations of this compound hydrochloride in the presence of a small amount of histidine.

-

Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation to histidine prototrophy can grow and form colonies. The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

Unscheduled DNA Synthesis (UDS) Assay

This is a generalized protocol for the in vitro UDS assay in primary rat hepatocytes.

-

Hepatocyte Isolation: Primary hepatocytes are isolated from rats by collagenase perfusion of the liver.

-

Cell Culture: The isolated hepatocytes are plated and allowed to attach to form a monolayer.

-

Treatment: The hepatocyte cultures are treated with various concentrations of this compound hydrochloride in the presence of tritiated thymidine ([³H]-TdR).

-

Incubation: The cultures are incubated to allow for DNA repair synthesis.

-

Slide Preparation: The cells are fixed, and slides are prepared for autoradiography.

-

Autoradiography: The slides are coated with photographic emulsion and exposed for an appropriate period.

-

Analysis: After developing the autoradiographs, the number of silver grains over the nucleus (indicating [³H]-TdR incorporation during DNA repair) is counted. An increase in the net nuclear grain count in treated cells compared to control cells indicates the induction of UDS.

CHO/HGPRT Mutation Assay

This is a generalized protocol for the CHO/HGPRT forward mutation assay.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells, which are deficient in the ability to synthesize purines de novo, are used.

-

Treatment: The CHO cells are exposed to various concentrations of this compound hydrochloride with and without metabolic activation (S9 fraction).

-

Expression Period: After treatment, the cells are cultured in a non-selective medium for a period to allow for the expression of any induced mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus.

-

Mutant Selection: The cells are then plated in a medium containing a selective agent, such as 6-thioguanine. Cells with a functional HGPRT enzyme will incorporate the toxic analogue and die, while mutant cells lacking HGPRT activity will survive and form colonies.

-

Colony Counting: The number of mutant colonies is counted, and the mutation frequency is calculated relative to the number of viable cells. An increase in the mutation frequency in treated cells compared to controls indicates a mutagenic effect.

Potential Mechanism of Genotoxicity: Oxidative Stress

While the precise signaling pathways involved in this compound hydrochloride-induced genotoxicity have not been fully elucidated, a plausible mechanism is the induction of oxidative stress. Structurally related formamidine pesticides have been shown to cause oxidative stress.

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. ROS can directly damage DNA by causing base modifications, single- and double-strand breaks, and the formation of DNA adducts. This DNA damage, if not properly repaired, can lead to mutations and chromosomal aberrations.

The proposed mechanism involves the following steps:

-

Exposure to this compound hydrochloride: The compound enters the cell.

-

Induction of Oxidative Stress: this compound hydrochloride or its metabolites may lead to an increase in intracellular ROS levels.

-

DNA Damage: The excess ROS interacts with DNA, causing various types of lesions.

-

Cellular Response: The cell activates DNA damage response pathways, which can lead to cell cycle arrest, DNA repair, or apoptosis. In the context of genotoxicity assays, the observed endpoints (e.g., DNA strand breaks, mutations, chromosomal aberrations, sister chromatid exchanges) are manifestations of this DNA damage and the cellular response to it.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Evaluation of genotoxic effects of Apitol (this compound hydrochloride) in vitro by measurement of sister chromatid exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Secure Verification [vet-erinar.vet.bg.ac.rs]

- 4. Evaluation of genotoxic effects of Apitol (this compound hydrochloride) in vitro by measurement of sister chromatid exchange. | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

Cymiazole as an Ectoparasiticide for Honeybee Colonies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cymiazole is a formamidine acaricide that has been utilized in veterinary medicine to control ectoparasites, most notably the Varroa destructor mite in honeybee (Apis mellifera) colonies.[1] This mite is a primary vector for numerous honeybee viruses and a significant contributor to colony collapse disorder, making effective and safe control methods a critical area of apicultural research.[2] this compound, available under trade names such as Apitol®, is a synthetic compound belonging to the iminophenyl thiazolidine derivative class.[3][4] It has been formulated as a soluble granulate, allowing for either topical application within the hive or oral administration through medicated sugar syrup.[5] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, available data on residues, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound functions as a contact acaricide, exerting its effect on the nervous system of the target parasite. Its mode of action is as an agonist of octopamine receptors. In arthropods, octopamine acts as a key neurotransmitter, neuromodulator, and neurohormone, regulating various physiological and behavioral processes.

By binding to and activating these receptors, this compound disrupts the normal neurological function of the Varroa mite. This leads to a state of hyperexcitation, followed by paralysis and eventual death of the parasite. This mechanism is distinct from many other classes of acaricides, such as organophosphates and pyrethroids.

Below is a diagram illustrating the proposed signaling pathway for this compound's mode of action in Varroa destructor.

Quantitative Data

Table 1: Efficacy of this compound against Varroa destructor

| Parameter | Value | Conditions | Reference |

| Mite Mortality | Not Available | Not Available |

Table 2: Acute Toxicity of this compound to Honeybees (Apis mellifera)

| Endpoint | Value (µ g/bee ) | Exposure Route | Reference |

| LD50 | Not Available | Oral | |

| LD50 | Not Available | Contact |

Table 3: this compound Residues in Hive Products

| Matrix | Time Post-Treatment | Mean Residue Level (ppm) | Range (ppm) | Reference |

| Unsealed Honey | 1 day | 2.45 | - | |

| 112 days | 0.14 | - | ||

| Beeswax | Post-treatment | 0.37 - 1.25 | Drip-on application | |

| Post-treatment | 0.3 - 1.02 | Feeding application | ||

| Honeycomb | Post-treatment | 0.2 - 9.3 | Drip-on application | |

| Post-treatment | 0.33 - 2.4 | Feeding application |

Table 4: this compound Residues in Honeybees (Apis mellifera)

| Time Post-Treatment | Mean Residue Level (ppm) | Reference |

| 1 day | 84.12 | |

| 15 days | 0.07 |

Experimental Protocols

Protocol for Determining this compound Residues in Honey and Bees

This protocol is adapted from the methodology described by Cabras et al. (1993).

Objective: To quantify the concentration of this compound in honey and adult honeybees following colony treatment.

Materials:

-

Honeybee colonies treated with this compound hydrochloride.

-

Control (untreated) honeybee colonies.

-

Sample collection vials.

-

Homogenizer.

-

Centrifuge and centrifuge tubes.

-

Dichloromethane, n-hexane, sodium sulfate.

-

High-Performance Liquid Chromatograph (HPLC) with UV detection.

-

C18 reversed-phase column.

-

This compound analytical standard.

-

Mobile phase: Acetonitrile-0.001N HCl-NaCl mixture (950 mL + 50 mL + 0.3 g/L).

Procedure:

-

Sample Collection:

-

Collect samples of unsealed honey from the combs of treated and control colonies at specified time intervals post-treatment.

-

Collect samples of dead adult bees from the bottom boards of treated and control colonies at the same intervals.

-

-

Sample Preparation (Honey):

-

Accurately weigh 10 g of honey into a test tube.

-

Dissolve the honey in 10 mL of distilled water.

-

Adjust the pH of the solution to 9 with an appropriate alkaline solution.

-

Add 5 mL of n-hexane and shake vigorously for 20 minutes.

-

Centrifuge to separate the phases.

-

Transfer the organic (n-hexane) layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

-

-

Sample Preparation (Bees):

-

Accurately weigh 5 g of dead bees into a homogenization tube.

-

Add 10 mL of a suitable extraction solvent (e.g., acetonitrile).

-

Homogenize the sample thoroughly.

-

Centrifuge the homogenate to pellet the solid bee material.

-

Transfer the supernatant to a clean tube.

-

Perform a liquid-liquid extraction by adding an immiscible solvent (e.g., dichloromethane) and adjusting the pH to 9.

-

Separate the organic layer, dehydrate with sodium sulfate, and evaporate to dryness.

-

Reconstitute the residue in a known volume of the mobile phase.

-

-

HPLC Analysis:

-

Set the HPLC UV detector to 265 nm.

-

Inject a standard solution of this compound to determine the retention time and generate a calibration curve.

-

Inject the prepared honey and bee extracts.

-

Quantify the this compound concentration in the samples by comparing the peak areas to the calibration curve.

-

Generalized Protocol for Efficacy Trial of this compound against Varroa destructor

This protocol is a synthesized methodology based on common practices for evaluating acaricide efficacy in honeybee colonies.

Objective: To determine the percentage efficacy of this compound in reducing the Varroa destructor population in a honeybee colony.

Materials:

-

Honeybee colonies with established Varroa infestations.

-

This compound formulation (e.g., Apitol®).

-

Sugar syrup (for oral application).

-

Application equipment (e.g., syringe for topical application).

-

Screened bottom boards with sticky inserts for mite drop counts.

-

Ethanol (70%) for alcohol washes.

-

Sample jars for collecting bees.

-

Sieves for separating mites from bees.

Experimental Workflow Diagram:

Procedure:

-

Colony Selection and Preparation:

-

Select a suitable number of honeybee colonies with comparable strength (e.g., number of frames of bees and brood) and a detectable Varroa infestation.

-

Randomly assign colonies to a treatment group and a control group.

-

Equip all colonies with screened bottom boards and clean, oiled sticky inserts.

-

-

Pre-Treatment Mite Population Assessment:

-

For each colony, perform an alcohol wash to estimate the initial mite infestation level.

-

Collect a standardized sample of adult bees (e.g., ~300 bees) from a brood frame.

-

Place the bees in a jar with 70% ethanol and agitate to dislodge the mites.

-

Separate the mites from the bees using a double sieve and count both.

-

Calculate the pre-treatment infestation rate (mites per 100 bees).

-

-

Treatment Application:

-

For the treatment group, apply this compound according to the manufacturer's instructions. This may involve:

-

Topical Application: Dripping a prepared solution of this compound in sugar syrup between the frames.

-

Oral Application: Mixing the this compound into a larger volume of sugar syrup and providing it to the bees in a feeder.

-

-

The control group receives no treatment or a placebo (e.g., sugar syrup without this compound).

-

-

Mite Drop Monitoring:

-

Throughout the treatment period, and for a specified duration afterward, count the number of mites that have fallen onto the sticky boards.

-

Clean and replace the sticky boards at regular intervals (e.g., every 3-4 days).

-

-

Post-Treatment Mite Population Assessment:

-

At the end of the treatment period, perform a second alcohol wash on all colonies to determine the final mite infestation level.

-

-

Efficacy Calculation:

-

Calculate the efficacy of the treatment using the following formula:

-

Efficacy (%) = [1 - (Mites in Treatment Group Post-Treatment / Mites in Treatment Group Pre-Treatment)] x 100

-

-

Alternatively, a more comprehensive calculation can be made using the total number of mites:

-

Total Mites = Mites from Mite Drop + Mites from Final Alcohol Wash

-

Efficacy (%) = (Mites from Mite Drop in Treatment Group / Total Mites in Treatment Group) x 100

-

-

Correct for natural mite fall by subtracting the mite drop from the control group.

-

Conclusion

This compound presents a distinct mode of action as an octopamine receptor agonist for the control of Varroa destructor in honeybee colonies. While its use has been documented, there is a notable lack of publicly available, peer-reviewed data on its specific efficacy in terms of percentage mite reduction and its acute toxicity (LD50) to honeybees. The available data on residues in hive products indicate that this compound can be detected in honey, beeswax, and the bees themselves, with concentrations varying by application method. For researchers and drug development professionals, further studies are warranted to quantify the efficacy and safety profile of this compound to fully assess its role in an integrated pest management strategy for Varroa control. The protocols outlined in this guide provide a framework for conducting such evaluations.

References

- 1. Field efficacy of acaricides against Varroa destructor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrated Pest Management Control of Varroa destructor (Acari: Varroidae), the Most Damaging Pest of (Apis mellifera L. (Hymenoptera: Apidae)) Colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. Cymiazol (Ref: CGA 50439) [sitem.herts.ac.uk]

The Pharmacokinetics and Metabolism of Cymiazole in Livestock: A Technical Overview

Introduction

Cymiazole (N-(2,4-dimethylphenyl)-N-methylformamidine) is an ectoparasiticide belonging to the amidine class of chemicals. It is primarily used in veterinary medicine to control ticks, mites, and lice on cattle and sheep. Its mechanism of action involves acting as an antagonist at octopamine receptors in the nervous system of ectoparasites, leading to hyperexcitation, paralysis, and eventual death. Understanding the pharmacokinetic profile and metabolic fate of this compound in target livestock species is crucial for ensuring its efficacy and for establishing appropriate withdrawal periods to safeguard food safety.

This guide provides a detailed overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in livestock, with a primary focus on cattle, for which the most data is available.

Pharmacokinetics of this compound in Cattle (Dermal Administration)

The most comprehensive publicly available data for this compound pharmacokinetics in livestock comes from a study involving the dermal application of radiolabeled this compound to a lactating cow.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters derived from a study on a lactating cow after a single dermal application of 2.72 mg/kg of ¹⁴C-Cymiazole.[1]

| Parameter | Value | Unit | Notes |

| Dose | 2.72 | mg/kg b.w. | Single dermal application of ¹⁴C-Cymiazole. |

| Absorption | ~50 | % of applied dose | |

| Tmax (blood) | 6 | hours | Time to reach maximum concentration in blood. |

| Elimination Half-life (t½) | Biphasic: ~20 (fast), ~60 (slow) | hours | These may represent absorption half-lives.[1] |

| Excretion (within 48h of absorbed dose) | |||

| Urine | 93 | % | |

| Feces | 4.8 | % | |

| Excretion in Milk | 0.4 | % of absorbed dose | |

| Cmax (milk) | 104 | µg/kg | Maximum concentration of this compound and/or its metabolites. |

Experimental Protocol: Pharmacokinetic Study in a Lactating Cow

While the full detailed protocol is not available, the following methodology can be inferred from the summary data and general pharmacokinetic study design principles.

-

Test Substance: ¹⁴C-radiolabeled this compound.

-

Animal: One lactating cow (breed and weight not specified).

-

Administration: A single dermal application of 2.72 mg/kg body weight. The formulation (e.g., solution, pour-on) and application site are not specified.

-

Sample Collection:

-

Blood: Serial blood samples were collected to determine the time course of this compound concentration. The exact time points are not specified, but would typically include pre-dose and multiple time points post-dose to capture the absorption, distribution, and elimination phases.

-

Urine and Feces: Urine and feces were collected for at least 48 hours post-administration to quantify the excretion of radioactivity.

-

Milk: Milk was collected at regular intervals (e.g., first two milkings post-treatment) to determine the extent of drug excretion.

-

-

Analytical Method:

-

Quantification of total radioactivity in blood, urine, feces, and milk was likely performed using liquid scintillation counting.

-

Analysis of parent this compound and its metabolites would require a validated chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with a suitable detector (e.g., mass spectrometry or a radiodetector).

-

Metabolism of this compound in Cattle

The metabolism of this compound in cattle has been proposed based on the analysis of metabolites found after administration of the radiolabeled compound.[1] The primary metabolic pathways involve oxidation and conjugation reactions.

The major proposed metabolic transformations are:

-

Oxidation of the 4-methyl group: This leads to the formation of the corresponding benzoic acid derivative.

-

Glycine Conjugation: The benzoic acid derivative can then be conjugated with glycine.

-

Oxidation of the thiazoline ring: This results in unstable products that can undergo ring opening to form dihydroxy imidazole derivatives.

Tissue Residues of this compound in Cattle

Tissue residue data is critical for determining withdrawal times. The available data for this compound in cattle is from a single time point after dermal application.

Quantitative Tissue Residue Data

The following table shows the concentration of this compound and/or its metabolites in various tissues of a lactating cow 9 days after a single dermal application of 2.72 mg/kg of ¹⁴C-Cymiazole.[1]

| Tissue | Residue Concentration (µg/kg) |

| Liver | 100 - 200 |

| Thyroid | 100 - 200 |

| Lung | 100 - 200 |

| Other Tissues | 10 - 20 |

Pharmacokinetics and Metabolism in Other Livestock (Sheep, Goats, Pigs)

There is a significant lack of publicly available data on the pharmacokinetics and metabolism of this compound in sheep, goats, and pigs. While this compound is indicated for use in sheep, specific studies detailing its ADME profile in this species were not found in the searched literature. Similarly, no data was found for goats or pigs.

Analytical Methodologies

A validated analytical method is essential for quantifying this compound residues in edible tissues. While a specific, validated method for this compound in livestock tissues was not detailed in the reviewed literature, methods for its detection in other matrices and general methods for veterinary drug residue analysis can be adapted.

A liquid chromatographic method has been described for the determination of this compound residues in honey.[2] This method utilizes a reversed-phase (C18) column with UV detection. Sample preparation involves extraction with n-hexane from an alkalinized aqueous honey solution.

For livestock tissues, a more rigorous sample preparation procedure would be required to remove interfering substances like fats and proteins. A general approach would involve:

-

Homogenization: The tissue sample is homogenized.

-

Extraction: The homogenized tissue is extracted with a suitable organic solvent (e.g., acetonitrile, ethyl acetate).

-

Clean-up: The extract is purified using techniques such as liquid-liquid partitioning or solid-phase extraction (SPE).

-

Analysis: The final extract is analyzed by a suitable instrumental method, such as LC-MS/MS, which provides high sensitivity and selectivity.

Conclusion and Data Gaps

The available information on the pharmacokinetics and metabolism of this compound in livestock is limited, with the most detailed data pertaining to a single dermal application in a lactating cow. In this case, this compound is approximately 50% absorbed, with a relatively long elimination half-life and excretion primarily through the urine. The proposed metabolic pathway in cattle involves oxidation and glycine conjugation.

The most significant data gaps are:

-

Pharmacokinetic data for this compound in sheep, goats, and pigs.

-

Pharmacokinetic data following oral or parenteral administration in cattle.

-

Detailed tissue distribution and depletion studies in all target livestock species to establish appropriate withdrawal periods.

-

Further elucidation of the metabolic pathways in all target species.

Further research is required to fill these gaps to ensure the safe and effective use of this compound in food-producing animals.

References

Cymiazole: A Technical Guide to its History, Development, and Mechanism of Action as a Veterinary Acaricide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cymiazole, an amidine derivative introduced circa 1978, has played a significant role in veterinary medicine as a potent acaricide. This technical guide provides a comprehensive overview of the history, development, and mechanism of action of this compound. It details the synthesis of its active ingredient, N-(2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine, and outlines the experimental protocols for its evaluation. The guide presents key quantitative data on its efficacy and toxicity in a structured format and elucidates its mode of action through the antagonism of octopamine receptors in arthropods. Visual diagrams of the signaling pathway and a general veterinary drug development workflow are provided to enhance understanding.

Introduction

This compound is a contact, non-systemic ectoparasiticide belonging to the amidine chemical class.[1] It is primarily used in veterinary medicine to control a range of external parasites, including ticks, mites, and lice on cattle and sheep, as well as the particularly problematic Varroa destructor mites in honeybee colonies.[1][2] Developed in the late 1970s, this compound offered an alternative to existing acaricides and was noted for its efficacy against strains resistant to organochlorines, organophosphates, and carbamates. It is often formulated as this compound hydrochloride to enhance its solubility and stability in commercial products like Ektoban and Tickotan.[3]

History and Development

The development of new veterinary drugs is a complex and lengthy process, typically spanning 5 to 15 years from initial concept to market approval.[4] The journey of this compound followed a similar path, beginning with the identification of a novel chemical entity and proceeding through extensive preclinical and clinical evaluation to ensure its safety and efficacy.

A general workflow for the development of a veterinary drug like this compound is outlined below.

Synthesis and Formulation

The active ingredient in this compound is N-(2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine. Its synthesis is based on the Hantzsch thiazole synthesis, a well-established method for the preparation of thiazole derivatives. The general principle involves the reaction of a 2,4-dimethylphenyl precursor with a thiazole ring system through a condensation reaction to form the imine linkage.

Synthesis Protocol

While a specific, detailed industrial synthesis protocol for this compound is proprietary, a representative laboratory-scale synthesis based on the Hantzsch thiazole synthesis is outlined below. This protocol is a general representation and may require optimization.

Step 1: Synthesis of 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one.

-

1-(2,4-dimethylphenyl)ethan-1-one is brominated at the alpha position using a brominating agent such as copper(II) bromide (CuBr2).

-

The reactants are typically refluxed in a suitable solvent like chloroform/ethyl acetate.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove copper(I) bromide, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved through recrystallization or column chromatography.

Step 2: Hantzsch Thiazole Synthesis to form 4-(2,4-dimethylphenyl)thiazol-2-amine.

-

The synthesized 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one is reacted with thiourea in a suitable solvent, such as ethanol.

-

The reaction mixture is heated under reflux.

-

The reaction involves the nucleophilic attack of the sulfur atom of thiourea on the alpha-bromoketone, followed by intramolecular cyclization and dehydration to form the thiazole ring.

-

The resulting product, 4-(2,4-dimethylphenyl)thiazol-2-amine, precipitates upon cooling and can be collected by filtration.

Step 3: Formation of the Imine Linkage to yield this compound.

-

A more complex series of reactions involving the appropriate precursors would be required to arrive at the final N-(2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine structure. Specific details of this industrial process are not publicly available.

Formulation

For veterinary applications, this compound is often converted to its hydrochloride salt, which exhibits improved water solubility and stability. Commercial formulations are typically available as granules that are dissolved in water to create a solution for topical application or for mixing with animal feed.

Mechanism of Action

This compound, like other amidines such as amitraz, exerts its acaricidal effect by acting as an antagonist at octopamine receptors in the nervous system of parasites. Octopamine is a key biogenic amine in invertebrates, functioning as a neurotransmitter, neuromodulator, and neurohormone, analogous to norepinephrine in vertebrates. By blocking octopamine receptors, this compound disrupts normal nerve function, leading to hyperexcitation, paralysis, and ultimately the death of the parasite.

Octopamine Receptor Signaling Pathway

Octopamine receptors are G-protein coupled receptors (GPCRs) that, upon activation by octopamine, trigger downstream signaling cascades. There are different subtypes of octopamine receptors, which can couple to various G-proteins and activate different second messenger systems. The primary pathways involve the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), and the activation of phospholipase C (PLC), which results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 then mobilizes intracellular calcium (Ca2+).

Efficacy and Toxicity

The efficacy and toxicity of this compound have been evaluated in numerous in-vitro and in-vivo studies.

Efficacy Data

Quantitative data on the efficacy of this compound against specific parasites is crucial for determining appropriate dosages and treatment regimens.

| Parameter | Species | Value | Reference |

| LC50 | Varroa destructor | Not explicitly found, but synthetic acaricides like this compound have been successfully used for its control. | |

| Efficacy | Rhipicephalus microplus | Not explicitly found, but described as a "good tickicide" with knockdown effects similar to amitraz. |

Toxicity Data

Toxicological studies are essential to establish the safety profile of a veterinary drug for the target animal, the environment, and for human consumers of animal products.

| Parameter | Species | Route | Vehicle | Value | Reference |

| LD50 | Rat (male) | Oral | Carboxymethylcellulose | 2235 mg/kg | |

| LD50 | Rat (female) | Oral | Carboxymethylcellulose | 1242 mg/kg | |

| LD50 | Rat (both sexes) | Oral | Polyethylene glycol | 725 mg/kg | |

| LD50 | Mouse | Oral | Polyethylene glycol | 911 mg/kg | |

| LD50 | Chinese Hamster | Oral | Polyethylene glycol | 7100 mg/kg | |

| Dermal LD50 | Rat | Dermal | - | >3100 mg/kg | |

| Sub-chronic NOAEL | Rat | Oral (13 weeks) | Feed | 2 mg/kg bw/day | |

| Sub-chronic NOAEL | Dog | Oral (13 weeks) | Feed | 80 mg/kg feed |

Experimental Protocols

Standardized experimental protocols are necessary to reliably assess the efficacy and safety of acaricides like this compound.

In-Vitro Efficacy: Adult Immersion Test (AIT)

The Adult Immersion Test is a common in-vitro method to determine the efficacy of an acaricide against adult ticks.

-

Tick Collection: Engorged adult female ticks (e.g., Rhipicephalus microplus) are collected from naturally infested cattle that have not been recently treated with an acaricide.

-

Preparation of Test Solutions: The acaricide is diluted to various concentrations in a suitable solvent (e.g., distilled water with an emulsifier). A control group is treated with the solvent only.

-

Immersion: Groups of ticks (typically 10-15) are immersed in the test solutions for a specified period (e.g., 1-5 minutes).

-

Incubation: After immersion, the ticks are dried and placed in individual containers or petri dishes and incubated under controlled conditions (e.g., 27°C and 80-85% relative humidity).

-

Data Collection: Tick mortality is recorded at regular intervals (e.g., 24, 48, 72 hours). For surviving females, the egg mass laid is weighed, and the percentage of egg hatchability is determined.

-

Efficacy Calculation: The efficacy is calculated based on mortality rates and the inhibition of reproduction. Probit analysis can be used to determine LC50 and LC95 values.

In-Vivo Efficacy: Field Trials in Cattle

In-vivo studies are essential to evaluate the performance of an acaricide under real-world conditions.

-

Animal Selection: A sufficient number of cattle with natural tick infestations are selected. The animals are randomly allocated to treatment and control groups.

-

Pre-treatment Assessment: The number of ticks on each animal is counted at specific body regions before treatment to establish a baseline infestation level.

-

Treatment Administration: The acaricide is applied to the treatment group according to the proposed label instructions (e.g., as a pour-on or spray). The control group remains untreated or is treated with a placebo.

-

Post-treatment Assessment: Tick counts are performed on all animals at predetermined intervals after treatment (e.g., days 3, 7, 14, 21, and 28).

-

Efficacy Calculation: The percentage of tick reduction in the treated group is calculated relative to the control group at each time point.

-

Safety Monitoring: Animals are monitored throughout the study for any adverse reactions to the treatment.

Conclusion

This compound has been a valuable tool in the control of ectoparasites in livestock and honeybees for several decades. Its unique mode of action as an octopamine receptor antagonist provides an effective alternative to other classes of acaricides. This technical guide has summarized the key aspects of its history, synthesis, mechanism of action, and evaluation. While a considerable amount of data exists, further research to fully elucidate its efficacy against a broader range of parasites and to investigate potential resistance mechanisms would be beneficial for its continued responsible use in veterinary medicine. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of veterinary drug development.

References

Cymiazole: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cymiazole (CAS Number: 61676-87-7) is a formamidine acaricide and insecticide that has been utilized in veterinary medicine, particularly for the control of ectoparasites such as Varroa destructor mites in honeybee colonies.[1] Its mechanism of action involves the agonistic activity on octopamine receptors, which are prevalent in invertebrates and regulate a wide range of physiological processes. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and the underlying signaling pathways associated with this compound's bioactivity. Detailed experimental protocols for studying its effects and a summary of available quantitative data are also presented.

Molecular Structure and Chemical Properties

This compound, with the IUPAC name N-(2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2-imine, is characterized by a thiazoline ring attached to a dimethylphenyl group.[2] This structure is pivotal to its biological activity.

Molecular Formula: C₁₂H₁₄N₂S

Molecular Weight: 218.32 g/mol

CAS Number: 61676-87-7

Chemical Structure:

Image Source: PubChem CID 43714

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Melting Point | 44 °C | [1] |

| Boiling Point | 354.0 ± 52.0 °C (Predicted) | [1] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [1] |

| Water Solubility | Moderately soluble | |

| Appearance | White crystalline solid |

Mechanism of Action: Octopamine Receptor Agonism

This compound functions as an agonist of octopamine receptors, which are G-protein coupled receptors (GPCRs) found in invertebrates and are analogous to adrenergic receptors in vertebrates. Octopamine, the natural ligand for these receptors, acts as a key neurotransmitter, neurohormone, and neuromodulator, influencing a variety of physiological and behavioral processes.

Octopamine receptors are broadly classified into two main types: alpha (α)-adrenergic-like and beta (β)-adrenergic-like receptors. The activation of these receptors by an agonist like this compound initiates distinct intracellular signaling cascades.

Signaling Pathways

The binding of this compound to octopamine receptors can trigger the following signaling pathways:

-

β-Adrenergic-like Receptor Pathway: Activation of these receptors typically leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This elevation in cAMP can then activate protein kinase A (PKA), leading to the phosphorylation of downstream target proteins and a cellular response.

-

α-Adrenergic-like Receptor Pathway: This pathway can be further subdivided. Some α-adrenergic-like receptors, upon activation, stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then bind to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). Other α-adrenergic-like receptors can inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

The following diagram illustrates the potential signaling pathways activated by this compound upon binding to octopamine receptors.

Caption: Potential signaling pathways of this compound via octopamine receptors.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Data Type | Organism | Value |

| Oral LD50 | Rat | 725 mg/kg |

| Dermal LD50 | Rat | >3100 mg/kg |

| Acute LD50 | Bee | > 50 μ g/bee |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Synthesis of this compound (Illustrative Workflow)

Caption: A logical workflow for the synthesis of this compound.

Octopamine Receptor Binding Assay

Objective: To determine the binding affinity of this compound to octopamine receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue known to express octopamine receptors (e.g., insect brains) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to octopamine receptors (e.g., [³H]-octopamine or a suitable antagonist).

-

Add increasing concentrations of unlabeled this compound (competitor).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Intracellular cAMP Measurement Assay

Objective: To determine if this compound modulates intracellular cAMP levels via β-adrenergic-like octopamine receptors.

Methodology:

-

Cell Culture and Treatment:

-